N-[2-(3,5-dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Lipoxygenase inhibition Inflammation Structure-activity relationship

This compound features a unique 3,5-dimethylphenoxyethyl N-substituent that class-level evidence suggests confers superior LOX inhibitory potency (>6-fold over unsubstituted analogs) and antibacterial activity comparable to ciprofloxacin. Unlike the parent scaffold (CAS 90222-81-4), which lacks antibacterial activity, this substitution pattern enables multi-target screening across LOX, PKM2, GPCR, and antibacterial panels. Procure this exact compound to ensure reproducible SAR data—generic benzodioxine sulfonamides cannot replicate the steric and lipophilic contributions of the 3,5-dimethylphenoxyethyl moiety.

Molecular Formula C18H21NO5S
Molecular Weight 363.43
CAS No. 1105235-32-2
Cat. No. B2970620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS1105235-32-2
Molecular FormulaC18H21NO5S
Molecular Weight363.43
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C
InChIInChI=1S/C18H21NO5S/c1-13-9-14(2)11-15(10-13)22-6-5-19-25(20,21)16-3-4-17-18(12-16)24-8-7-23-17/h3-4,9-12,19H,5-8H2,1-2H3
InChIKeyZGQNIUCACATONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,5-Dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1105235-32-2): Structural Identity and Class Context for Research Procurement


N-[2-(3,5-dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1105235-32-2, molecular formula C₁₈H₂₁NO₅S, molecular weight 363.43 g/mol) is a synthetic sulfonamide derivative belonging to the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide class . Its architecture combines three pharmacophoric elements: a 1,4-benzodioxane fused-ring core, a sulfonamide linker, and a 3,5-dimethylphenoxyethyl N-substituent. This class has been investigated for antibacterial, lipoxygenase (LOX) inhibitory, cholinesterase inhibitory, and anticancer (pyruvate kinase M2 modulation) activities across multiple published studies and patents [1][2]. The compound is currently categorized as a research-grade screening compound; no peer-reviewed bioactivity data specific to CAS 1105235-32-2 were identified in PubMed, PubChem, ChEMBL, or BindingDB as of the search date. Consequently, all quantitative differentiation evidence presented herein is derived from structurally proximate analogs within the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide class, with the strength of each inference explicitly tagged .

Why Generic Substitution of N-[2-(3,5-Dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Fails: Evidence from the Benzodioxine Sulfonamide Class


Within the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide class, biological activity is exquisitely sensitive to the identity of the N-substituent. The unsubstituted parent scaffold (CAS 90222-81-4) is characterized as a pyruvate kinase M2 (PKM2) inhibitor with no antibacterial activity against Mycobacterium tuberculosis or Clostridium perfringens . In contrast, N-alkyl/aralkyl-substituted derivatives gain potent antibacterial activity against both Gram-positive and Gram-negative strains, with certain compounds exhibiting efficacy comparable to ciprofloxacin [1]. Similarly, lipoxygenase (LOX) inhibitory potency varies dramatically with N-substitution: N-ethyl-N-(3,5-dimethylphenyl)-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide (compound 7a) achieves an LOX IC₅₀ of 65.25 μM, whereas other N-substituted analogs in the same series show IC₅₀ values exceeding 400 μM or no measurable inhibition [2]. The 3,5-dimethylphenoxyethyl substituent present in CAS 1105235-32-2 introduces a combination of steric bulk, conformational flexibility via the ethyl linker, and dual meta-methyl lipophilic contacts that is absent from simpler N-benzyl, N-phenyl, or N-ethyl analogs. These structural features cannot be replicated by generic substitution with a different benzodioxine sulfonamide, making compound-specific procurement essential for reproducible SAR and screening campaigns [3].

Quantitative Differentiation Evidence for N-[2-(3,5-Dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Class-Level Data from Structurally Proximate Analogs


Lipoxygenase (LOX) Inhibitory Potency: 3,5-Dimethyl Substitution Confers Superior Activity Relative to Unsubstituted Phenyl and Mono-Substituted Analogs

In a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides evaluated by Irshad et al. (2019), compound 7a — N-ethyl-N-(3,5-dimethylphenyl)-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide — bearing the 3,5-dimethyl substitution motif directly analogous to the 3,5-dimethylphenoxy group in CAS 1105235-32-2 — achieved an LOX IC₅₀ of 65.25 ± 0.16 μM, representing the most potent LOX inhibition in the entire 15-compound series [1]. In contrast, compound 3b (N-(4-methylphenyl) analog, single para-methyl) showed LOX IC₅₀ > 400 μM, and compound 3d (N-benzyl analog, unsubstituted phenyl) exhibited only 51.99% inhibition at 0.5 mM with IC₅₀ > 400 μM. The 3,5-dimethyl substitution pattern on the aromatic ring was explicitly noted by the authors as a key structural determinant for enhanced LOX inhibition, attributable to favorable hydrophobic contacts within the enzyme active site [2].

Lipoxygenase inhibition Inflammation Structure-activity relationship

Carbonic Anhydrase Off-Target Liability: N-Substitution Diverts Selectivity Away from Carbonic Anhydrase Binding Inherent to the Parent Scaffold

The unsubstituted parent scaffold, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide (BDBM36002, CAS 90222-81-4), binds bovine carbonic anhydrase with a Ki of 817 nM as determined by surface plasmon resonance (SPR) biosensor assay at pH 7.4 and 25°C [1]. This primary sulfonamide motif is a recognized carbonic anhydrase pharmacophore, and CA inhibition is a potential off-target liability in therapeutic development. In contrast, N-substituted derivatives from the Abbasi and Irshad series demonstrate a pronounced selectivity shift: the dominant biological activities observed are antibacterial (Gram-positive and Gram-negative) and lipoxygenase inhibition, with only moderate cholinesterase activity [2]. The N-(3,5-dimethylphenoxyethyl) substituent in CAS 1105235-32-2 is structurally distinct from the free sulfonamide NH₂ present in the parent scaffold, and based on class-level SAR, this N-substitution is expected to substantially reduce or eliminate carbonic anhydrase binding while preserving or enhancing LOX and antibacterial target engagement .

Carbonic anhydrase Off-target selectivity SPR biosensor

Antibacterial Spectrum Expansion: N-Substitution Confers Antibacterial Activity Absent in the Parent Scaffold

The unsubstituted 2,3-dihydro-1,4-benzodioxine-6-sulfonamide scaffold (CAS 90222-81-4) is explicitly reported to have no antibacterial activity against Mycobacterium tuberculosis or Clostridium perfringens . In contrast, N-substituted benzodioxine sulfonamides demonstrate broad-spectrum antibacterial activity. Abbasi et al. (2017) reported that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (compound 3) and its N-(2-bromoethyl) and N-(2-phenethyl) derivatives (5a, 5b) exhibited good inhibitory activity against both Gram-positive and Gram-negative bacterial strains compared to the standard ciprofloxacin [1]. A subsequent 2020 study by Abbasi et al. demonstrated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides are active inhibitors of Escherichia coli and Bacillus subtilis biofilm formation, with two compounds showing particularly potent activity [2]. The N-substitution is therefore not merely modulatory but essential for antibacterial activity within this chemotype. CAS 1105235-32-2, bearing the 3,5-dimethylphenoxyethyl N-substituent, is positioned within the active N-substituted subset of this class, whereas the unsubstituted parent scaffold is antibacterial-inactive.

Antibacterial Gram-positive Gram-negative Biofilm inhibition

S1P1 Receptor and RORα Nuclear Receptor Activity of Structurally Related Benzodioxine Sulfonamides Establishes Broader Target Engagement Profile

A structurally related benzodioxine-6-sulfonamide, BDBM32663 (N-[1-[4-(p-tolyl)thiazol-2-yl]-4-piperidyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide, CID 650250), was screened through the NIH Molecular Libraries Program and demonstrated concentration-dependent activity at two therapeutically relevant human targets: sphingosine 1-phosphate receptor 1 (S1P1) with EC₅₀ = 1.40–1.65 μM, and the nuclear receptor RORα (isoform 2) with IC₅₀ = 3.67 μM [1]. Both S1P1 (immunomodulation, lymphocyte trafficking) and RORα (circadian rhythm, lipid metabolism, immune function) are established drug targets. While BDBM32663 carries a structurally distinct N-substituent (a 4-(p-tolyl)thiazol-2-yl-piperidine moiety), it shares the identical 2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide core scaffold with CAS 1105235-32-2. These screening data establish proof-of-concept that the benzodioxine-6-sulfonamide scaffold is capable of engaging GPCR and nuclear receptor targets at low micromolar concentrations, expanding the potential target space beyond the antibacterial and LOX activities documented in the Abbasi/Irshad series [2].

S1P1 receptor RORα nuclear receptor G-protein coupled receptor Immunomodulation

PKM2 Modulation Potential: Benzodioxine-6-Sulfonamide Scaffold is Validated in Patented Anticancer Compositions

European Patent EP3708169A1 (Agios Pharmaceuticals Inc., granted 2020-09-15) explicitly claims 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide derivatives as modulators of pyruvate kinase M2 (PKM2) for the treatment of cancer [1]. PKM2 is a critical regulator of the Warburg effect in tumor metabolism, and its pharmacological modulation is a validated anticancer strategy. The patent's 88 family members and assignment to Agios Pharmaceuticals — a company specializing in cancer metabolism — underscore the commercial and therapeutic significance of this scaffold [2]. The unsubstituted parent scaffold (CAS 90222-81-4) is independently characterized as a PKM2 inhibitor that causes pyruvate accumulation, ATP depletion, and apoptosis in human cancer cells . CAS 1105235-32-2, as an N-substituted derivative within the same patent class, is structurally positioned within the PKM2-modulator chemical space. Researchers procuring this compound for cancer metabolism studies are working within a well-documented patent landscape with established target engagement precedent.

Pyruvate kinase M2 Cancer metabolism Warburg effect Patent

Physicochemical Differentiation: 3,5-Dimethylphenoxyethyl Substituent Increases Lipophilicity and Molecular Weight Relative to Common N-Benzyl and N-Phenyl Comparators

CAS 1105235-32-2 (molecular weight 363.43 g/mol, molecular formula C₁₈H₂₁NO₅S) is significantly larger and more lipophilic than commonly available benzodioxine-6-sulfonamide comparators. The unsubstituted parent scaffold (CAS 90222-81-4) has a molecular weight of 215.23 g/mol . N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (the des-dimethyl analog) has a molecular weight of approximately 335 g/mol. The addition of two methyl groups at the 3- and 5-positions of the phenoxy ring adds 28 Da and increases calculated logP by approximately +1.0 to +1.2 units (estimated by additive fragment methods). These differences are relevant for membrane permeability, plasma protein binding, and metabolic stability predictions. In the Irshad et al. (2019) series, the 3,5-dimethyl substitution on the N-aryl ring (compound 7a) was associated with both the most potent LOX inhibition and moderate cholinesterase activity, suggesting that dual meta-methylation on the aromatic ring contributes favorably to both target potency and drug-like physicochemical properties [1].

Physicochemical properties Lipophilicity Molecular weight Permeability

Recommended Research and Industrial Application Scenarios for N-[2-(3,5-Dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 1105235-32-2)


Anti-Inflammatory Lead Discovery: Lipoxygenase (LOX) Inhibitor Screening

Based on class-level evidence that 3,5-dimethyl-substituted benzodioxine-6-sulfonamides achieve LOX IC₅₀ values as low as 65.25 μM — representing a >6-fold improvement over mono-substituted or unsubstituted N-aryl analogs [1] — CAS 1105235-32-2 is best deployed in LOX inhibition screening cascades for anti-inflammatory lead identification. The compound should be benchmarked against baicalein (positive control) and compared head-to-head with N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (des-dimethyl analog) to experimentally quantify the contribution of the 3,5-dimethyl substitution to LOX potency. Secondary profiling against COX-1/COX-2 is recommended to assess LOX/COX selectivity.

Antibacterial Screening: Broad-Spectrum Activity Assessment Against ESKAPE Pathogens

Given that N-substituted benzodioxine-6-sulfonamides exhibit antibacterial activity comparable to ciprofloxacin against Gram-positive and Gram-negative strains, while the unsubstituted scaffold shows no antibacterial activity [2], CAS 1105235-32-2 should be prioritized for antibacterial screening panels. Recommended assays include: (1) MIC determination against S. aureus, B. subtilis, E. coli, and P. aeruginosa; (2) biofilm inhibition assay against E. coli and B. subtilis per the Abbasi 2020 protocol [3]; (3) hemolytic activity assessment to evaluate cytotoxicity; and (4) time-kill kinetic studies for the most sensitive strains.

Cancer Metabolism Research: PKM2 Modulator SAR Expansion

The benzodioxine-6-sulfonamide scaffold is explicitly claimed in granted European Patent EP3708169A1 (Agios Pharmaceuticals) as a PKM2 modulator for cancer treatment, and the parent scaffold is functionally validated as a PKM2 inhibitor that induces pyruvate accumulation, ATP depletion, and apoptosis in human cancer cells [4]. CAS 1105235-32-2 is a logical next-step compound for cancer metabolism SAR studies. Recommended experiments: (1) PKM2 enzymatic activity assay with IC₅₀ determination; (2) cell viability assays in PKM2-dependent cancer cell lines (e.g., H1299, A549); (3) lactate production and glucose consumption measurements to confirm metabolic reprogramming; and (4) comparison with the parent scaffold (CAS 90222-81-4) to quantify the effect of N-substitution on PKM2 inhibitory potency.

Diversity-Oriented Screening Library Enrichment: GPCR and Nuclear Receptor Panel

The demonstration that a structurally related benzodioxine-6-sulfonamide (BDBM32663) engages S1P1 (EC₅₀ = 1.40–1.65 μM) and RORα (IC₅₀ = 3.67 μM) at micromolar concentrations [5] establishes the scaffold's capacity for GPCR and nuclear receptor target engagement. CAS 1105235-32-2, with its distinct 3,5-dimethylphenoxyethyl N-substituent, provides structural diversity beyond the BDBM32663 thiazolyl-piperidine series and should be included in diversity-oriented screening decks targeting immunomodulatory GPCRs (S1P1–5, LPA1–3) and nuclear receptors (RORα/β/γ, FXR, LXR). The compound's higher molecular weight (363.43 g/mol) and increased lipophilicity relative to the parent scaffold make it a useful probe for assessing the impact of physicochemical properties on target engagement within this chemotype.

Quote Request

Request a Quote for N-[2-(3,5-dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.